molecular formula C12H11NO B2646999 Methanamine, N-(2-naphthalenylmethylene)-, N-oxide CAS No. 41106-04-1

Methanamine, N-(2-naphthalenylmethylene)-, N-oxide

Cat. No.: B2646999
CAS No.: 41106-04-1
M. Wt: 185.226
InChI Key: RWBQOISXVZDXLD-UKTHLTGXSA-N
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Description

Historical Development of Nitrone Research

Nitrones were first identified in the early 20th century as intermediates in the oxidation of hydroxylamines and imines. Their utility in organic synthesis became evident with the discovery of 1,3-dipolar cycloadditions in the 1960s, which enabled the construction of five-membered heterocycles like isoxazolidines. For example, the reaction of nitrones with alkenes or alkynes under thermal or photochemical conditions became a cornerstone for synthesizing natural products and pharmaceuticals. The development of asymmetric cycloadditions in the 1990s further expanded their role in enantioselective synthesis.

In medicinal chemistry, nitrones gained prominence as radical scavengers, exemplified by phenyl-tert-butylnitrone (PBN), which showed neuroprotective effects in ischemia-reperfusion injury models. The integration of aromatic systems, such as naphthalene, into nitrone frameworks emerged as a strategy to enhance stability and reactivity. The naphthalene group’s extended π-conjugation and electron-rich nature were hypothesized to modulate dipole characteristics, influencing regioselectivity in cycloadditions.

Fundamental Nitrone Structure-Activity Relationships

The reactivity of nitrones is governed by their electronic and steric environments. The general structure R¹R²C=N⁺–O⁻ features a polarized N–O bond, rendering the α-carbon electrophilic and the β-carbon nucleophilic. Substituents on the nitrogen and carbon atoms critically impact stability and dipole strength:

Substituent (R³) Electronic Effect Reactivity in Cycloadditions
Aryl (e.g., naphthalene) Electron-withdrawing via conjugation Enhanced dipole strength, faster reaction kinetics
Alkyl Electron-donating Reduced dipole strength, slower kinetics
Heteroaromatic Mixed effects Tunable regioselectivity

Properties

IUPAC Name

N-methyl-1-naphthalen-2-ylmethanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-9H,1H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBQOISXVZDXLD-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC2=CC=CC=C2C=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1=CC2=CC=CC=C2C=C1)/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide typically involves the reaction of methanamine with 2-naphthaldehyde under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to form the N-oxide derivative . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(2-naphthalenylmethylene)-, N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different N-oxide derivatives, while reduction reactions will produce the corresponding amine .

Mechanism of Action

The mechanism of action of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, participating in redox reactions that alter the chemical environment of its targets . The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide, highlighting differences in molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Applications References
Methanamine, N-(phenylmethylene)-, N-oxide C₈H₉NO 135.16 g/mol Phenyl substituent; simpler aromatic system. Micelle-promoted nitrone formation (86% yield). Photochemical reactions, model for nitrone studies.
Dimethylaniline N-oxide C₈H₁₁NO 137.18 g/mol N-methyl and N-phenyl groups; no methylene spacer. Oxidation of dimethylaniline. Substrate for monooxygenases; toxicological studies.
Methanamine, N-(2-thienylmethylene)-, N-oxide C₆H₇NOS 141.19 g/mol Thiophene substituent; sulfur-containing heterocycle. Not explicitly detailed; likely analogous nitrone synthesis. Potential electronic applications due to sulfur’s electron-rich nature.
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide C₁₇H₁₄Cl₂NO 334.21 g/mol Dichlorophenyl and tetralin backbone; sterically bulky. Microwave-assisted condensation of tetralone with dichlorophenyl aldehyde. Intermediate in sertraline (antidepressant) synthesis.
This compound C₁₂H₁₁NO 185.22 g/mol 2-Naphthalenyl group; extended aromatic system for enhanced π-π interactions. Likely involves condensation of 2-naphthaldehyde with methanamine, followed by oxidation. Potential use in photochemical cycloadditions, drug intermediates, or materials science.

Structural and Electronic Differences

  • This may enhance binding in biological systems or catalytic applications .
  • N-Oxide Stability : N-Oxides are generally less stable than S- or P-oxides due to weaker N-O bonds. However, bulky aromatic groups (e.g., naphthalene) can sterically stabilize the N-oxide moiety, reducing decomposition .
  • Reactivity : The electron-withdrawing N-oxide group increases electrophilicity at the nitrone’s carbon, making it reactive in [3+2] cycloadditions. Thienyl analogs may exhibit divergent reactivity due to sulfur’s electron-donating effects .

Stability and Reactivity Trends

  • Thermal Stability : N-Oxides with aryl groups (e.g., phenyl, naphthalenyl) are more thermally stable than aliphatic analogs. The naphthalene derivative’s stability is likely intermediate between phenyl and dichlorophenyl variants due to steric and electronic effects .
  • Oxidative Pathways : Unlike S- or P-oxides, N-oxides are less prone to overoxidation, making them suitable for controlled synthetic transformations .

Biological Activity

Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity by reviewing existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of N-oxides, which are known for their unique reactivity and biological properties. The N-oxide functionality can influence the compound's solubility, stability, and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that N-oxides generally exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized in the following table:

Activity Type Description Reference
AntimicrobialExhibits selective activity against certain bacterial strains
AnticancerPotential cytotoxic effects on cancer cells through mechanisms such as DNA intercalation
Anti-inflammatoryMay inhibit inflammatory mediators like nitric oxide synthase (iNOS)

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. The mode of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound is notable. Research has indicated that compounds with N-oxide functionalities can act as selective cytotoxic agents against leukemia cells. This effect may be attributed to their ability to generate reactive oxygen species (ROS) under hypoxic conditions, leading to increased oxidative stress in cancer cells .

Anti-inflammatory Effects

In studies examining anti-inflammatory properties, this compound was shown to inhibit the production of pro-inflammatory cytokines and mediators such as IL-6 and COX-2. This inhibition suggests a potential therapeutic application in managing chronic inflammatory diseases .

Case Studies

  • Cytotoxicity Against Leukemia Cells : A study demonstrated that similar N-oxide compounds exhibited selective cytotoxicity towards leukemia cell lines. The mechanism involved the generation of hydroxyl radicals upon enzymatic reduction of the N-oxide group under hypoxic conditions .
  • Antimicrobial Efficacy : Another investigation reported that derivatives of naphthalene-based N-oxides showed significant minimum inhibitory concentrations (MICs) against S. aureus and E. coli, indicating their potential as lead compounds for antibiotic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methanamine, N-(2-naphthalenylmethylene)-, N-oxide, and what analytical techniques are used to confirm its structure?

  • Methodology :

  • Synthesis : Condensation of 2-naphthaldehyde with methanamine under reflux in ethanol, followed by oxidation using H₂O₂ or KMnO₄ to form the N-oxide .
  • Characterization :
  • NMR : 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and the imine (C=N) group (δ ~160 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 285.38 (C₁₈H₂₃NO₂) and fragmentation patterns to confirm the N-oxide moiety .
  • X-ray Crystallography : For crystal structure validation (e.g., CCDC-2100901 for analogous nitrones) .

Q. What spectroscopic data (NMR, IR, MS) are critical for characterizing this compound, and how are they interpreted?

  • Key Data :

  • IR : Stretching vibrations for N-O (~1270 cm⁻¹) and C=N (~1650 cm⁻¹) .
  • 1H^1H NMR : Distinct signals for naphthalene protons (multiples in δ 7.5–8.3 ppm) and methylene groups adjacent to the N-oxide (δ ~3.5–4.0 ppm) .
  • HRMS : Exact mass matching theoretical m/z (e.g., 285.1735 for C₁₈H₂₃NO₂) .

Q. What are the common oxidation states and redox reactions associated with this N-oxide compound?

  • Redox Behavior :

  • Reduction : NaBH₄ or LiAlH₄ reduces the N-oxide to the corresponding amine .
  • Oxidation : Further oxidation under strong conditions (e.g., CrO₃) may cleave the C=N bond, yielding carboxylic acids or ketones .

Advanced Research Questions

Q. How do computational studies explain the cycloaddition reactivity of this nitrone compound, particularly regarding solvent effects on transition states?

  • Mechanistic Insights :

  • Gas Phase vs. Solvent : DFT calculations (B3LYP/6-31G*) show diradical intermediates in gas-phase cycloadditions, while polar solvents stabilize zwitterionic transition states, increasing activation barriers by ~5–10 kcal/mol .
  • Electron Delocalization : The naphthalene ring enhances conjugation, stabilizing transition states through π-electron delocalization (evidenced by spin density plots) .

Q. What strategies are employed to resolve contradictions in reported reaction yields or product distributions involving this compound?

  • Troubleshooting Approaches :

  • Solvent Optimization : Test polar (e.g., DMSO) vs. non-polar solvents to reconcile discrepancies in cycloaddition yields .
  • Isolation of Intermediates : Use low-temperature NMR to detect transient intermediates (e.g., zwitterions) that may explain divergent pathways .
  • Computational Validation : Compare experimental yields with DFT-predicted activation energies to identify outliers .

Q. How does the conjugation of the naphthalene ring influence the electronic structure and reactivity of this nitrone in [3+2] cycloadditions?

  • Electronic Effects :

  • Extended Conjugation : Naphthalene’s π-system lowers the LUMO energy of the nitrone, enhancing electrophilicity and accelerating reactions with electron-rich dienophiles .
  • Spin Density Distribution : EPR studies or DFT calculations reveal delocalized spin density across the naphthalene ring in diradical intermediates, stabilizing transition states .

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